2-(Benzyloxy)-4-bromo-6-(chloromethyl)pyridine
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Overview
Description
2-(Benzyloxy)-4-bromo-6-(chloromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with benzyloxy, bromo, and chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-6-(chloromethyl)pyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination of 2-(benzyloxy)pyridine followed by chloromethylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and formaldehyde or chloromethyl methyl ether for chloromethylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-bromo-6-(chloromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Coupling reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or THF.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Coupling reactions: Biaryl or aryl-alkyne derivatives.
Scientific Research Applications
2-(Benzyloxy)-4-bromo-6-(chloromethyl)pyridine has several scientific research applications:
Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal chemistry: Potential precursor for the development of pharmaceuticals targeting various diseases.
Material science: Used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-bromo-6-(chloromethyl)pyridine depends on its specific application. In organic synthesis, it acts as a versatile building block that can undergo various transformations. In medicinal chemistry, its mechanism would depend on the target molecule it is incorporated into, potentially interacting with biological targets such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the bromo and chloromethyl groups, making it less reactive in certain types of reactions.
4-Bromo-2-(benzyloxy)pyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
6-(Chloromethyl)-2-(benzyloxy)pyridine: Lacks the bromo group, reducing its utility in cross-coupling reactions.
Uniqueness
2-(Benzyloxy)-4-bromo-6-(chloromethyl)pyridine is unique due to the presence of both bromo and chloromethyl groups, which provide multiple reactive sites for chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C13H11BrClNO |
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Molecular Weight |
312.59 g/mol |
IUPAC Name |
4-bromo-2-(chloromethyl)-6-phenylmethoxypyridine |
InChI |
InChI=1S/C13H11BrClNO/c14-11-6-12(8-15)16-13(7-11)17-9-10-4-2-1-3-5-10/h1-7H,8-9H2 |
InChI Key |
BDJOAOPZOMSYTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=N2)CCl)Br |
Origin of Product |
United States |
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